

# In-Vitro Profile of Impromidine: A Technical Overview

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## Compound of Interest

Compound Name: *Impromidine*

Cat. No.: *B1671804*

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This technical guide provides an in-depth analysis of the preliminary in-vitro studies of **Impromidine**, a potent and selective histamine H2 receptor agonist. The document synthesizes key findings on its mechanism of action, pharmacological effects, and the experimental methodologies used in its evaluation.

## Quantitative Analysis of In-Vitro Activity

The following tables summarize the key quantitative data from in-vitro studies of **Impromidine**, highlighting its potency and efficacy in various experimental models.

Table 1: Potency and Efficacy of **Impromidine** in Myocardial Tissue

Tissue/ Preparation	Species	Parameter Measured	Impromidine Effect	Potency /Concentration	Comparison to Histamine	Antagonist/Inhibitor	Reference
Isolated Left Ventricular Preparations	Human	Force of Contraction	Positive Inotropic Effect	-	Similar Potency, Markedly and Significantly Less Maximum Response	Cimetidine (1 x 10 <sup>-5</sup> M) inhibited responses	[1][2]
Guinea Pig Atrium	Guinea Pig	Rate and Force of Beating	Increased	3-100 nmol/l	-	Cimetidine (30 µmol/l) blocked effects	[3]
Guinea Pig Right Atrium	Guinea Pig	H <sub>2</sub> - Agonistic Activity	-	-	Arpromidine analogue s up to 160 times more active	-	[4]

 Table 2: Efficacy of **Impromidine** in Gastric Acid Secretion Models

Tissue/ Preparation	Species	Parameter Measured	Impromidine Effect	Potency /Concentration	Comparison to Histamine	Antagonist/Inhibitor	Reference
Isolated Stomach	Rat	Gastric Acid Secretion	Partial Agonist	100 times more potent	Maximal response was 50% of that obtained with histamine	-	[5]
Isolated Fundic Mucosa	Rabbit	Gastric Acid Secretion	More Potent	-	Maximum response was 67% of that to histamine	-	

Table 3: Effects of **Impromidine** on Other In-Vitro Models

| Tissue/Preparation | Species | Parameter Measured | **Impromidine** Effect | Concentration | Antagonist/Inhibitor | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Isolated Cat Tracheal Muscle | Cat | Relaxation | Caused relaxation | - | Mepyramine did not alter the effect | | | Isolated Perfused Guinea-Pig Lung | Guinea Pig | Perfusion Pressure | Dose-dependent fall | - | Metiamide had a competitive inhibitory effect | | | Isolated Perfused Rabbit Kidney | Rabbit | Perfusion Pressure and Urine Flow | Fall | - | Metiamide had a competitive inhibitory effect | | | Guinea-Pig Isolated Atria | Guinea Pig | Stimulation-induced release of [<sup>3</sup>H]-noradrenaline | Increased efflux | 50 and 100 nmol/l | - | |

## Experimental Protocols

The following sections detail the methodologies employed in the key in-vitro experiments cited in this guide.

### 2.1. Assessment of Inotropic Effects in Human Myocardium

- Tissue Preparation: Human isolated left ventricular preparations were used.
- Experimental Setup: The preparations were stimulated at a frequency of 1 Hz.
- Drug Administration: Both **Impromidine** and histamine were added in a concentration-related manner to establish concentration-response curves.
- Measurement: The primary parameter measured was the force of contraction.
- Antagonist Studies: The experiments were repeated in the presence of the H2-receptor antagonist, cimetidine ( $1 \times 10^{-5}$  M), and the H1-receptor antagonist, mepyramine, to confirm the receptor-mediated effects.

## 2.2. Evaluation of Effects on Guinea Pig Atria

- Tissue Preparation: Guinea-pig isolated atria were used.
- Drug Administration: **Impromidine** was administered at concentrations ranging from 3 to 100 nmol/l.
- Measurement: The rate and force of beating were measured. To study neurotransmitter release, atria were pre-incubated with [ $^3$ H]-noradrenaline, and the efflux of radioactivity was measured at rest and after electrical stimulation (2 Hz for 10 s) of intramural sympathetic nerves.
- Antagonist Studies: The H2-receptor antagonist cimetidine (30  $\mu$ mol/l) was used to confirm the mechanism of action.

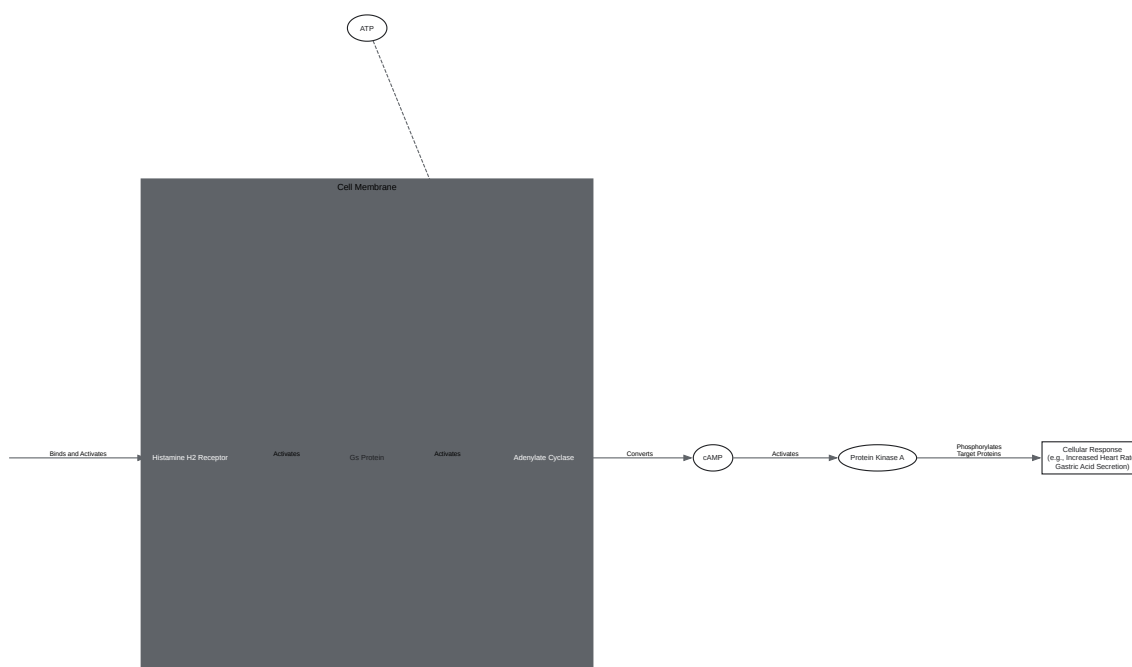
## 2.3. Gastric Acid Secretion in Isolated Rat Stomach

- Tissue Preparation: The isolated whole stomach of the rat was used.
- Measurement: The primary outcome was the measurement of gastric juice metabolism to assess gastric acid secretion.
- Comparative Analysis: The effects of **Impromidine** were compared to those of histamine to determine relative potency and maximal response.

# Signaling Pathways and Experimental Workflows

## 3.1. Impromidine Signaling Pathway

The primary mechanism of action of **Impromidine** is the activation of the histamine H2 receptor, a G-protein coupled receptor. The diagram below illustrates the generally accepted signaling cascade initiated by H2 receptor agonism.

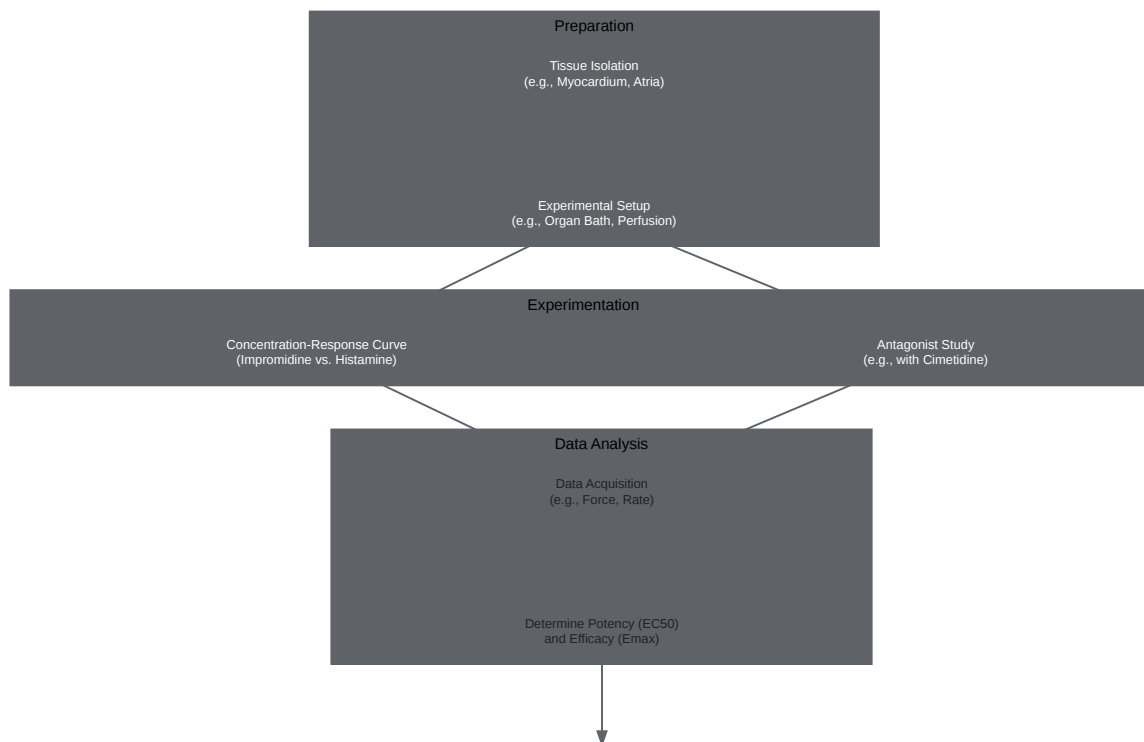


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**Impromidine** activating the H2 receptor signaling cascade.

## 3.2. Experimental Workflow for In-Vitro Agonist Characterization

The following diagram outlines a typical experimental workflow for characterizing the in-vitro pharmacological profile of a compound like **Impromidine**.



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## References

- 1. Impromidine is a partial histamine H2-receptor agonist on human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impromidine is a partial histamine H2-receptor agonist on human ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of impromidine, a specific H2-receptor agonist and 2(2-pyridyl)-ethylamine, an H1-receptor agonist, on stimulation-induced release of [3H]-noradrenaline in guinea-pig isolated

atria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and in vitro pharmacology of arpromidine and related phenyl(pyridylalkyl)guanidines, a potential new class of positive inotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impromidine (SK & F 92676) acts as a partial agonist on the isolated whole stomach of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
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